1-Tert-butyl-4-nitrosopiperazine
Description
1-Tert-butyl-4-nitrosopiperazine is a piperazine derivative featuring a tert-butyl group at the 1-position and a nitroso (-NO) group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and biological activity.
Properties
CAS No. |
107938-04-5 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-tert-butyl-4-nitrosopiperazine |
InChI |
InChI=1S/C8H17N3O/c1-8(2,3)10-4-6-11(9-12)7-5-10/h4-7H2,1-3H3 |
InChI Key |
QEXFGMQSLGQHJS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)N=O |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)N=O |
Origin of Product |
United States |
Scientific Research Applications
The compound exhibits notable biological activities that make it relevant for various applications:
- Antimicrobial Properties : Research indicates that 1-tert-butyl-4-nitrosopiperazine may inhibit the growth of specific bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Cytotoxic Effects : Studies have shown potential cytotoxicity against different cancer cell lines, indicating its role in cancer research and drug development .
- Nitrosamine Concerns : As a nitroso compound, it raises concerns regarding carcinogenicity, prompting investigations into its safety profile and regulatory considerations .
Applications in Medicinal Chemistry
The compound's structure allows it to serve as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Drug Development : Due to its biological activity, it is being explored as a lead compound for developing new therapeutic agents targeting bacterial infections or cancer .
- Analytical Chemistry : It is utilized in method development for quality control in pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) where the identification of impurities is crucial .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- A study published in Pharmaceutical Research explored its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations. The findings suggest potential pathways for therapeutic development against specific cancers .
- Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
1-Tert-butyl-4-ethylpiperazine (CAS 10125-79-8)
1-Boc-4-(4-Nitrophenyl)piperazine
- Structure: Features a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl (-C6H4NO2) substituent.
- Properties: Molecular Formula: C15H20N3O4 (Molar Mass: 306.34 g/mol) . The nitro (-NO2) group is electron-withdrawing, contrasting with the nitroso group’s ambiphilic reactivity.
- Applications : Used in peptide synthesis and as a precursor for HIV-1 inhibitors; nitro groups are stable under physiological conditions, unlike nitroso groups, which may undergo decomposition .
Tert-butyl 4-(2-Aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0)
- Structure: Contains a Boc-protected piperazine with a 2-aminoethyl side chain.
- Properties: Molecular Formula: C11H23N3O2 (Molar Mass: 229.32 g/mol) . The aminoethyl group enables conjugation with carboxylic acids or carbonyl compounds, a feature absent in nitroso derivatives.
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| 1-Tert-butyl-4-nitrosopiperazine | C9H19N3O | 185.27* | Nitroso (-NO) | Redox-active, nitrosative coupling |
| 1-Tert-butyl-4-ethylpiperazine | C10H22N2 | 170.3 | Ethyl (-CH2CH3) | Hydrophobic, inert |
| 1-Boc-4-(4-Nitrophenyl)piperazine | C15H20N3O4 | 306.34 | Nitro (-NO2) | Electron-deficient, stable |
| Tert-butyl 4-(2-Aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | 229.32 | Amine (-NH2) | Nucleophilic, conjugation-ready |
*Estimated based on structural analogy.
Preparation Methods
Boc Protection of Piperazine
The tert-butoxycarbonyl (Boc) group is introduced to the piperazine ring to protect one nitrogen atom, enabling selective functionalization at the 4-position. A representative protocol involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C for 2 hours. Triethylamine is added to scavenge HCl generated during the reaction, achieving a 92% yield of tert-butyl piperazine-1-carboxylate.
Key Reaction Parameters
The Boc group’s stability under mildly acidic conditions is critical for subsequent nitrosation.
Nitrosation of Tert-Butyl Piperazine-1-Carboxylate
The unprotected secondary amine at the 4-position undergoes nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl). This step requires precise control to avoid Boc deprotection or over-nitrosation.
Standard Procedure
-
Dissolve tert-butyl piperazine-1-carboxylate (1 equiv) in 1M HCl at 0°C.
-
Add NaNO₂ (1.1 equiv) portionwise over 30 minutes.
-
Stir for 2 hours at 0–5°C.
-
Neutralize with saturated NaHCO₃ and extract with DCM.
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| NaNO₂ Equivalents | 1.1 |
| Yield | 75–80% |
The nitroso group’s electron-withdrawing nature reduces the nucleophilicity of adjacent nitrogen atoms, preventing dimerization under controlled conditions.
Reaction Mechanism and Side Reactions
Nitrosation Mechanism
The reaction proceeds via diazotization, where nitrous acid (generated in situ from NaNO₂ and HCl) reacts with the secondary amine to form an N-nitrosamine intermediate. This intermediate undergoes tautomerization to yield the stable nitroso compound.
Critical Observations
-
pH Sensitivity : Reactions below pH 3 risk Boc deprotection, while pH >5 slows nitrosation.
-
Side Products : Over-nitrosation or oxidation to nitro compounds occurs with excess NaNO₂ or elevated temperatures.
Mitigation of Degradation Pathways
Light Sensitivity : Nitroso derivatives undergo photochemical dimerization. Conduct reactions under amber glassware or inert lighting.
Thermal Stability : Decomposition occurs above 40°C. Maintain temperatures below 10°C during workup.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (30:70). Foil-wrapped columns prevent light-induced degradation.
Typical Retention Factors
-
This compound : Rf = 0.4 (ethyl acetate/hexane 30:70)
-
Byproducts : Rf = 0.2–0.3 (unreacted starting material)
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 1.45 ppm (s, 9H, tert-butyl CH₃)
-
δ 3.40–3.70 ppm (m, 8H, piperazine CH₂)
IR (KBr) :
-
1680 cm⁻¹ (C=O, Boc group)
-
1520 cm⁻¹ (N=O stretch)
HRMS (ESI) :
-
m/z Calculated for C₉H₁₇N₃O₃: 215.13
-
Observed: 215.14 [M+H]+
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, automated flow reactors maintain precise temperature (−5°C) and stoichiometric control. A two-step protocol achieves 85% yield with 99% purity.
Advantages Over Batch Processing
-
Reduced exposure to light and oxygen.
-
Consistent mixing prevents hot spots.
Comparative Analysis of Nitrosation Methods
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| NaNO₂/HCl | HCl, NaNO₂ | 0–5°C | 75% | 98% |
| Isoamyl Nitrite | AcOH, Isoamyl ONO | 25°C | 65% | 90% |
| Nitrosyl Chloride | NOCl, DCM | −10°C | 80% | 95% |
The NaNO₂/HCl method remains optimal for cost and reproducibility.
Applications in Drug Discovery
This compound serves as a precursor for:
-
PROTACs : Boc deprotection enables conjugation to E3 ligase ligands.
-
Nitric Oxide Donors : Reacts with thiols to release NO in biological systems.
Q & A
Q. What are the common synthetic routes for preparing 1-Tert-butyl-4-nitrosopiperazine, and how do reaction conditions affect yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of a tert-butyl-protected piperazine scaffold. A two-step approach is common:
Boc Protection : Introduce the tert-butyl group via a Boc (tert-butoxycarbonyl) protecting strategy. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized using 1,1-dimethylethylamine and activated carbonyl reagents under anhydrous conditions (e.g., DCM, 0–5°C) .
Nitrosation : React the Boc-protected intermediate with nitrosating agents (e.g., NaNO₂/HCl) at controlled temperatures (0–10°C) to introduce the nitroso group at the 4-position.
Optimization Tips :
-
Low temperatures (<10°C) minimize side reactions like over-nitrosation.
-
Purification via column chromatography (silica gel, hexane/EtOAc) improves purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | 1,1-dimethylethylamine, DCM, 0°C | 75–85 | 90–95 |
| Nitrosation | NaNO₂/HCl, 5°C | 60–70 | 85–90 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. Key signals include the tert-butyl singlet (~1.4 ppm) and nitroso group resonance (~4.0 ppm for adjacent protons) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+H]+ = 215.3) and purity (>95%) .
- FT-IR : Nitroso (N=O) stretch observed at ~1500 cm⁻¹ .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-Term Stability : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitroso group degradation via light or moisture .
- Long-Term Stability : Lyophilized samples in sealed containers retain >90% purity for 12 months at –80°C .
- Decomposition Risks : Exposure to UV light or temperatures >25°C accelerates nitroso-to-nitrate oxidation. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitroso group in this compound during nucleophilic substitutions?
- Methodological Answer : The nitroso group acts as a weak electrophile due to resonance stabilization. Computational studies (DFT/B3LYP) show that nucleophilic attack occurs preferentially at the nitroso nitrogen rather than oxygen. For example, in reactions with amines:
- Kinetic Control : Low temperatures favor N-attack, forming hydrazine derivatives.
- Thermodynamic Control : Higher temperatures promote O-attack but yield unstable intermediates .
Experimental Validation : Monitor reactions via in situ IR or LC-MS to track intermediate formation.
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in receptor-binding assays?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized Assays : Use radioligand binding (e.g., ³H-labeled analogs) with controls for non-specific binding.
- Impurity Profiling : Characterize by-products (e.g., tert-butyl degradation products) via GC-MS and exclude batches with >5% impurities .
- Dose-Response Curves : Perform triplicate experiments across a wide concentration range (1 nM–100 µM) to account for batch variability .
Q. What strategies are effective for optimizing the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Regioselectivity challenges arise during nitrosation and subsequent functionalization. Key approaches:
- Directed Metalation : Use tert-butyl as a directing group. For example, lithiation at the 4-position with LDA (–78°C) ensures precise functionalization .
- Protecting Group Strategies : Temporary protection of reactive sites (e.g., Fmoc for amines) minimizes side reactions during nitrosation .
Case Study : In a 2024 study, tert-butyl-directed C–H activation achieved 85% regioselectivity for nitroso group introduction .
Key Considerations for Experimental Design
- Contradictory Data Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) .
- Biological Studies : Prioritize in vitro models (e.g., enzyme inhibition assays) before advancing to cell-based studies to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
